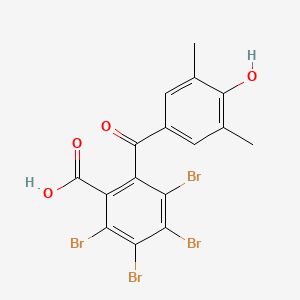
2,3,4,5-Tetrabromo-6-(4-hydroxy-3,5-dimethylbenzoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetrabromo-6-(4-hydroxy-3,5-dimethylbenzoyl)benzoic acid is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrabromo-6-(4-hydroxy-3,5-dimethylbenzoyl)benzoic acid typically involves the bromination of a precursor compound. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pH conditions to ensure selective bromination at the desired positions on the benzoyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the precursor compound is subjected to bromine in the presence of catalysts to enhance the reaction rate and yield. The process is carefully monitored to maintain the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrabromo-6-(4-hydroxy-3,5-dimethylbenzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove bromine atoms or convert the hydroxyl group to a different functional group.
Substitution: Bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
2,3,4,5-Tetrabromo-6-(4-hydroxy-3,5-dimethylbenzoyl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrabromo-6-(4-hydroxy-3,5-dimethylbenzoyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and hydroxyl group play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5-Tetrachloro-6-(4-hydroxy-3,5-dimethylbenzoyl)benzoic acid
- 2,3,4,5-Tetrabromo-6-(4-hydroxy-3,5-dimethylbenzoyl)benzoic acid
- This compound
Uniqueness
This compound is unique due to its specific arrangement of bromine atoms and the presence of a hydroxyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications and differentiate it from other similar compounds.
Properties
CAS No. |
85604-83-7 |
|---|---|
Molecular Formula |
C16H10Br4O4 |
Molecular Weight |
585.9 g/mol |
IUPAC Name |
2,3,4,5-tetrabromo-6-(4-hydroxy-3,5-dimethylbenzoyl)benzoic acid |
InChI |
InChI=1S/C16H10Br4O4/c1-5-3-7(4-6(2)14(5)21)15(22)8-9(16(23)24)11(18)13(20)12(19)10(8)17/h3-4,21H,1-2H3,(H,23,24) |
InChI Key |
OKIDSWRWBATCRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(=O)C2=C(C(=C(C(=C2Br)Br)Br)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















